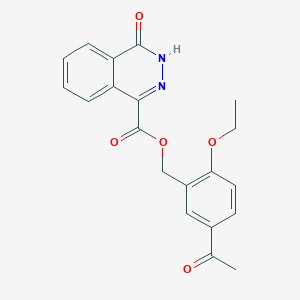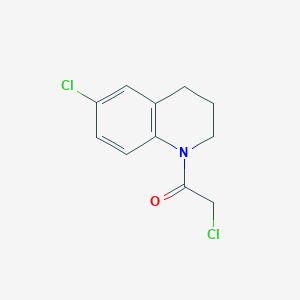
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone, also known as CQ, is a chemical compound that has been widely used in scientific research. This compound has been shown to have a wide range of pharmacological activities, including antimalarial, antitumor, and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of lysosomal function and the disruption of autophagy. 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has been shown to accumulate in lysosomes and inhibit the activity of lysosomal enzymes, leading to the accumulation of autophagosomes and the inhibition of autophagy. This disruption of autophagy can lead to cell death in cancer cells and the inhibition of parasite growth in malaria.
Biochemical and Physiological Effects
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has also been shown to induce apoptosis in cancer cells and inhibit the growth of malaria parasites by inhibiting heme polymerization.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a widely used reference compound in scientific research due to its well-established pharmacological activities. Its broad spectrum of pharmacological activities makes it a useful tool in studying various diseases and biological processes. However, 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has limitations in its use as a therapeutic agent due to its toxicity and the development of resistance in malaria parasites.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone. One area of interest is the development of new derivatives of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone with improved pharmacological properties. Another area of interest is the investigation of the role of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone in the regulation of autophagy and its potential therapeutic applications in various diseases. Additionally, the use of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone in combination with other drugs or therapies is an area of active research, with studies showing promising results in the treatment of cancer and infectious diseases.
Conclusion
In conclusion, 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound that has been extensively used in scientific research due to its broad spectrum of pharmacological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone and its derivatives is needed to fully understand its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone involves the reaction of 6-chloro-3,4-dihydroquinoline-2(1H)-one with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has been extensively used in scientific research due to its broad spectrum of pharmacological activities. It has been shown to have potent antimalarial activity and is commonly used as a reference compound in screening assays for new antimalarial drugs. 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has also been found to have antitumor activity, with studies showing that it inhibits the growth of various cancer cell lines. Additionally, 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has anti-inflammatory effects and has been used to study the role of autophagy in various diseases such as neurodegenerative disorders and infectious diseases.
Eigenschaften
IUPAC Name |
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-7-11(15)14-5-1-2-8-6-9(13)3-4-10(8)14/h3-4,6H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEPXKBIAZFINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)N(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)
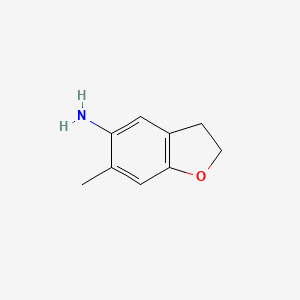
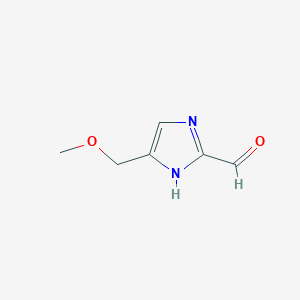
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
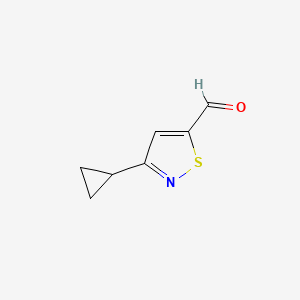
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)

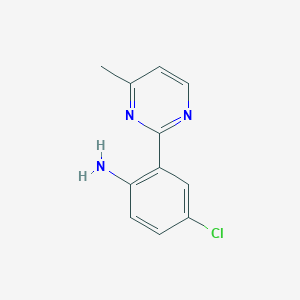

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
